4-(2-Bromo-6-fluorophenyl)benzaldehyde
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Overview
Description
4-(2-Bromo-6-fluorophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-6-fluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Bromo-6-fluorophenyl)benzoic acid.
Reduction: 4-(2-Bromo-6-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-6-fluorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-6-fluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluorobenzaldehyde: Similar structure but lacks the bromine atom.
4-(2-Chloro-6-fluorophenyl)benzaldehyde: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-(2-Bromo-6-fluorophenyl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H8BrFO |
---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
4-(2-bromo-6-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-8H |
InChI Key |
WRKLRNXELSGZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)C=O)F |
Origin of Product |
United States |
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